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molecular formula C15H9F3N2O B8715304 5-phenyl-2-(trifluoromethyl)quinazolin-4(3H)-one

5-phenyl-2-(trifluoromethyl)quinazolin-4(3H)-one

Cat. No. B8715304
M. Wt: 290.24 g/mol
InChI Key: DPOHSWYVZLFSDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08575184B2

Procedure details

Palladium (II) acetate (19 mg, 0.085 mmol), potassium fluoride (498 mg, 8.57 mmol), 2-(di-tert-butylphosphino)biphenyl (51.1 mg, 0.171 mmol), and phenylboronic acid (522 mg, 4.27 mmol) were combined in a microwave vial under an argon atmosphere. A solution of 5-chloro-2-(trifluoromethyl)quinazolin-4(3H)-one (710 mg, 2.86 mmol) in dry THF (9 mL) was added and the mixture was heated in the microwave at 100° C. for 30 min. After this time, the reaction mixture was diluted with ethyl acetate (50 mL) and washed with 1N NaOH (25 mL) and saturated NaCl (25 mL). The organic layer was separated, dried over sodium sulfate and then concentrated under reduced pressure to give the crude product (968 mg), which was used in the next step without further purification.
Quantity
498 mg
Type
reactant
Reaction Step One
Quantity
522 mg
Type
reactant
Reaction Step Two
Quantity
710 mg
Type
reactant
Reaction Step Three
Name
Quantity
9 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
19 mg
Type
catalyst
Reaction Step Five
Quantity
51.1 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F-].[K+].[C:3]1(B(O)O)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Cl[C:13]1[CH:22]=[CH:21][CH:20]=[C:19]2[C:14]=1[C:15](=[O:27])[NH:16][C:17]([C:23]([F:26])([F:25])[F:24])=[N:18]2>C1COCC1.C(OCC)(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(P(C(C)(C)C)C1C=CC=CC=1C1C=CC=CC=1)(C)(C)C>[C:3]1([C:13]2[CH:22]=[CH:21][CH:20]=[C:19]3[C:14]=2[C:15](=[O:27])[NH:16][C:17]([C:23]([F:24])([F:25])[F:26])=[N:18]3)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1,6.7.8|

Inputs

Step One
Name
Quantity
498 mg
Type
reactant
Smiles
[F-].[K+]
Step Two
Name
Quantity
522 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Step Three
Name
Quantity
710 mg
Type
reactant
Smiles
ClC1=C2C(NC(=NC2=CC=C1)C(F)(F)F)=O
Name
Quantity
9 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
19 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Six
Name
Quantity
51.1 mg
Type
catalyst
Smiles
C(C)(C)(C)P(C1=C(C=CC=C1)C1=CC=CC=C1)C(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1N NaOH (25 mL) and saturated NaCl (25 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C2C(NC(=NC2=CC=C1)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 968 mg
YIELD: CALCULATEDPERCENTYIELD 116.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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